![molecular formula C8H8O2S B3369627 5-Methyl-2-sulfanylbenzoic acid CAS No. 24155-85-9](/img/structure/B3369627.png)
5-Methyl-2-sulfanylbenzoic acid
Overview
Description
5-Methyl-2-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O2S It is also known by its IUPAC name, 2-mercapto-5-methylbenzoic acid This compound is characterized by the presence of a methyl group and a sulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-nitrobenzoic acid with thiourea, followed by reduction. The reaction conditions typically include the use of a solvent such as ethanol and a reducing agent like iron powder or tin chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 5-methyl-2-nitrobenzoic acid in the presence of a palladium catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methyl and sulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 5-methyl-2-sulfonylbenzoic acid.
Reduction: Formation of 5-methyl-2-sulfanylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-Methyl-2-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-sulfanylbenzoic acid involves its interaction with various molecular targets. The sulfanyl group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzoic acid: Similar structure but lacks the methyl group.
5-Methylsalicylic acid: Similar structure but contains a hydroxyl group instead of a sulfanyl group.
2-Sulfanylbenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
5-Methyl-2-sulfanylbenzoic acid is unique due to the presence of both a methyl and a sulfanyl group on the benzoic acid core. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its similar counterparts.
Properties
IUPAC Name |
5-methyl-2-sulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-5-2-3-7(11)6(4-5)8(9)10/h2-4,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOOFBBNJCVVJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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